molecular formula C11H12O5 B1246162 Spiromassaritone

Spiromassaritone

Cat. No.: B1246162
M. Wt: 224.21 g/mol
InChI Key: OVBNBTYAVURRMB-XXDCOFTHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D and 2D NMR experiments (¹H, ¹³C, COSY, HMBC, NOESY) in acetone-d₆ revealed critical structural features:

  • ¹H NMR (500 MHz): Signals at δ 4.65 (H-10, br s), 4.51 (H-4, t, J = 2.9 Hz), and 1.21 (H-12, d, J = 7.3 Hz) indicated oxymethine, methylene, and methyl groups, respectively .
  • ¹³C NMR : Peaks at δ 207.3 (C-9, ketone), 169.8 (C-1, lactone carbonyl), and 90.1 (C-11, exo-methylene) confirmed lactone and ketone functionalities .

Key HMBC correlations :

  • H-10 → C-1, C-5, C-6, C-9
  • H-4 → C-1, C-7
  • H-12 → C-5, C-6, C-7

Infrared (IR) Spectroscopy

IR absorptions at 3440 cm⁻¹ (hydroxyl), 1805 cm⁻¹ (γ-lactone), and 1720 cm⁻¹ (ketone carbonyl) validated the tricyclic system .

Ultraviolet-Visible (UV-Vis) Spectroscopy

A λmax at 220 nm (log ε = 4.78) suggested conjugated π-systems within the lactone and ketone moieties .

X-ray Crystallographic Determination of Tricyclic Architecture

Single-crystal X-ray diffraction (Cu-Kα radiation, 100 K) unambiguously established this compound’s relative configuration and tricyclic framework :

  • Crystal system : Tetragonal, space group P4₁2₁2
  • Unit cell parameters : a = 6.5306(7) Å, c = 49.270(10) Å
  • Key structural features :
    • Spiro-5,6-lactone ring fused to a bicyclo[4.3.0]nonane system
    • Chair conformation of the cyclohexanone ring
    • Axial orientation of H-6 and equatorial position of the C-12 methyl group

Figure 1: ORTEP diagram (50% probability ellipsoids) highlighting the tricyclic core and critical bond angles .

Comparative Analysis with Related Spirolactone Natural Products

This compound shares structural homology with fungal and plant-derived spirolactones but exhibits distinct features:

Table 2: Structural comparison with related spirolactones

Compound Source Key Differences
This compound Massarina sp. CNT-016 Spiro-5,6-lactone; exo-methylene group
Massariphenone Massarina sp. CNT-016 Monocyclic phenylpropanoid ketone
Calaminthone Calamintha ashei Benzofuran-lactone fusion
Spironolactone Synthetic Steroidal 17-spirolactone

Notably, this compound’s spiro-5,6-lactone contrasts with the 17-spirolactone in spironolactone, underscoring divergent biosynthetic origins (polyketide vs. steroid pathways) . Its exo-methylene group (δ 4.81/4.57 ppm) differentiates it from plant-derived menthofurans like calaminthone, which possess aromatic substituents .

Properties

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

(1S,5R,7R,10R,11S)-10-hydroxy-11-methyl-4-methylidene-3,6-dioxatricyclo[5.3.1.01,5]undecane-2,9-dione

InChI

InChI=1S/C11H12O5/c1-4-7-3-6(12)8(13)11(4)9(16-7)5(2)15-10(11)14/h4,7-9,13H,2-3H2,1H3/t4-,7-,8+,9+,11+/m1/s1

InChI Key

OVBNBTYAVURRMB-XXDCOFTHSA-N

Isomeric SMILES

C[C@@H]1[C@H]2CC(=O)[C@@H]([C@]13[C@@H](O2)C(=C)OC3=O)O

Canonical SMILES

CC1C2CC(=O)C(C13C(O2)C(=C)OC3=O)O

Synonyms

spiromassaritone

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spiro[indole-3,5'-isoxazoline] Derivatives

Spirocyclic indole-isoxazoline hybrids share structural homology with Spiromassaritone. These compounds are explored for antimicrobial and anticancer properties due to their ability to inhibit enzymes like topoisomerases. Key differences include:

  • Functional Groups : this compound may lack the isoxazoline ring’s oxygen-nitrogen moiety, altering solubility and reactivity.
  • Bioactivity : Indole-isoxazoline derivatives show IC₅₀ values in the micromolar range against bacterial strains, whereas this compound’s efficacy remains uncharacterized in the provided data .

Spiro[cycloalkane-1,2'-quinazolinones]

These compounds, used as calcium channel blockers, share this compound’s spiro architecture but differ in core heterocycles.

  • Pharmacokinetics: Quinazolinone-based spiro compounds exhibit longer half-lives (>12 hours) due to enhanced metabolic stability. This compound’s pharmacokinetic profile is undefined .
  • Target Specificity: Quinazolinones target L-type calcium channels, while this compound’s mechanism is unspecified .

Table 1: Structural and Functional Comparison

Compound Core Structure Key Functional Groups Bioactivity (Reported) Metabolic Stability
This compound Spiro[bicyclic] Undisclosed Undefined Unknown
Spiro[indole-isoxazoline] Indole + Isoxazoline N-O linkage Antimicrobial (IC₅₀: 2–10 μM) Moderate
Spiro[quinazolinone] Quinazolinone + Cycloalkane Carbonyl group Antihypertensive (EC₅₀: 0.5 nM) High

Comparison with Functionally Similar Compounds

Buspirone Analogues

Buspirone, a spirocyclic anxiolytic, shares a spiro[pyrimidine-cyclohexane] core. Unlike this compound, Buspirone’s mechanism involves 5-HT₁A serotonin receptor agonism, with documented clinical efficacy (e.g., 60% response rate in generalized anxiety disorder) . Structural differences likely impact receptor affinity and side-effect profiles.

Spirotetronate Antibiotics

Compounds like chlorothricin (spirotetronate class) exhibit antifungal activity through inhibition of fatty acid biosynthesis. While this compound’s bioactivity is unconfirmed, spirotetronates demonstrate broader-spectrum activity but higher toxicity (e.g., LD₅₀: 50 mg/kg in mice) .

Q & A

Q. How can researchers mitigate bias when interpreting this compound’s therapeutic potential?

  • Methodological Answer: Use blinded data analysis and pre-register hypotheses (e.g., Open Science Framework). Disclose funding sources and conflicts of interest. Triangulate findings using independent datasets (e.g., clinicaltrials.gov records) and adversarial peer review .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiromassaritone
Reactant of Route 2
Spiromassaritone

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